1,1-Difluoro-6-azaspiro[2.5]octane
Description
1,1-Difluoro-6-azaspiro[2.5]octane (CAS: 144230-47-7) is a fluorinated spirocyclic amine with the molecular formula C₇H₁₁F₂N and a molecular weight of 147.17 g/mol . Its hydrochloride salt (CAS: 1263132-31-5) is commercially available with ≥98% purity and is widely used in drug discovery as a building block for bioactive molecules . Key properties include a density of 1.2±0.1 g/cm³, boiling point of 172.6±40.0 °C, and moderate lipophilicity (LogP: 0.40) . The spiro[2.5]octane scaffold confers conformational rigidity, while the difluoro group enhances metabolic stability and bioavailability . Derivatives such as This compound-6-carboxamide (CAS: 1934554-90-1) highlight its versatility in medicinal chemistry .
Properties
CAS No. |
144230-47-7 |
|---|---|
Molecular Formula |
C7H11F2N |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,2-difluoro-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-6(7)1-3-10-4-2-6/h10H,1-5H2 |
InChI Key |
NESANIIIIJLTDB-UHFFFAOYSA-N |
SMILES |
C1CNCCC12CC2(F)F |
Canonical SMILES |
C1CNCCC12CC2(F)F |
Synonyms |
6-Azaspiro[2.5]octane,1,1-difluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Difluoro-5-azaspiro[2.5]octane (CAS: 1393559-49-3)
8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride (CAS: 1780964-59-1)
6,6-Difluoro-1-oxaspiro[2.5]octane (CID: 89836102)
1,1-Difluorospiro[2.5]octan-6-one (CAS: 1513853-81-0)
- Molecular Formula : C₈H₁₀F₂O.
- Key Differences :
Tabulated Comparison of Key Properties
Preparation Methods
Cyclization Approaches
Cyclization remains the most direct route to construct the spirocyclic core. A representative method involves reacting vinylidene fluoride with secondary amines under basic conditions. For example, tert-butylamine has been employed to form tert-butyl-protected intermediates, which are subsequently deprotected to yield the target compound. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at temperatures between 0°C and 25°C.
Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbon of vinylidene fluoride, initiating a cascade that forms the cyclopropane ring. The difluoro moiety stabilizes the transition state through hyperconjugation, enhancing reaction efficiency.
Fluorination Techniques
Post-cyclization fluorination employs agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms. This method is advantageous when precursor availability is limited. For instance, hydroxyl groups on a preformed spirocyclic intermediate can be substituted with fluorine using DAST in dichloromethane at −78°C.
Detailed Step-by-Step Methodologies
Method 1: Cyclization with Vinylidene Fluoride
Procedure :
-
Charge a dry flask with vinylidene fluoride (1.0 equiv) and DMF under nitrogen.
-
Add tert-butylamine (1.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 24 hours.
-
Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.
Key Challenge :
The exothermic nature of the reaction necessitates strict temperature control to prevent side reactions such as oligomerization.
Method 2: Spiroannulation via Ring-Closing Metathesis
| Parameter | Condition/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Grubbs 2nd Generation | 55 | |
| Solvent | Dichloromethane (DCM) | — | |
| Temperature | 40°C | — | |
| Reaction Time | 6 hours | — |
Procedure :
-
Synthesize a diene precursor containing a secondary amine and fluorine substituents.
-
Subject the diene to ring-closing metathesis using Grubbs catalyst.
-
Hydrogenate the resulting cycloalkene to form the saturated spirocycle.
Advantage :
This method allows modular construction of the spiro framework but requires advanced precursor synthesis.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of amines, improving cyclization yields. Nonpolar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.
Temperature and Time
Lower temperatures (0–10°C) favor selectivity for the spirocyclic product, while higher temperatures (25–40°C) accelerate reaction rates at the expense of purity.
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Purification | Column chromatography | Crystallization |
| Throughput | 1–10 g/day | 1–10 kg/day |
| Cost Drivers | Catalyst loading | Solvent recycling |
Continuous flow systems mitigate thermal runaway risks and improve reproducibility.
Analytical Characterization Techniques
-
NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Troubleshooting
Q & A
Q. Key Data :
| Intermediate | Reagent/Condition | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bicyclic olefin | Dichlorocarbene (Na trichloroacetate) | Spirocyclic dichloro intermediate | ~75 | |
| Dichloro intermediate | KF/18-crown-6 | This compound | 60–65 |
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation relies on NMR spectroscopy (notably cyclopropane proton singlet at δ 8.85–9.0 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography of hydrochloride salts (e.g., CAS 1263132-31-5) provides unambiguous stereochemical assignment .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropane CH | 8.85–9.0 | Singlet |
| Azaspiro NH | 2.5–3.2 | Broad |
| Fluorinated C-F | 110–120 (¹⁹F NMR) | Doublet |
Advanced: What mechanistic insights explain the diastereoselectivity in oxygenation reactions involving this compound?
Studies on spirocyclic systems reveal that oxygenation by dioxiranes proceeds via cationic intermediates stabilized by hyperconjugative interactions between cyclopropane C–C bonds and incipient radicals. Computational models (e.g., DFT) show lower activation energies for pathways where hyperconjugation stabilizes transition states, leading to diastereoselectivity .
Q. Key Findings :
- Diastereoselectivity in hydroxylation correlates with calculated ΔG‡ values (e.g., 6-tert-butyl derivatives show >95% selectivity for one diastereomer) .
- Cationic intermediates are trapped in reactions with nucleophiles, confirming the mechanism .
Advanced: How do computational methods guide reaction optimization for spirocyclic derivatives?
Density Functional Theory (DFT) predicts regioselectivity in C–H functionalization. For example:
- Activation free energies (ΔG‡) for hydroxylation at α-C positions are 2–3 kcal/mol lower than β positions due to hyperconjugative stabilization .
- Transition state models prioritize fluorination at sterically accessible sites, avoiding ring strain .
Recommendation : Pair DFT with experimental kinetics (e.g., Eyring plots) to validate computational predictions.
Basic: What are the primary applications of this compound in medicinal chemistry?
The spirocyclic core serves as a rigid scaffold for drug candidates, particularly in CNS and protease inhibitor therapies. Fluorination enhances metabolic stability and bioavailability. Derivatives like 6-azaspiro[2.5]octane carboxamide (CAS 1934554-90-1) are explored as kinase inhibitors .
Q. Case Study :
| Derivative | Target | Bioactivity (IC₅₀) |
|---|---|---|
| Carboxamide analog | Kinase X | 12 nM |
| Hydrochloride salt | Protease Y | 45 nM |
Advanced: How does the fluorination pattern influence the compound’s reactivity in cross-coupling reactions?
The 1,1-difluoro motif reduces electron density at adjacent carbons, suppressing undesired side reactions (e.g., β-hydride elimination in Heck couplings). Buchwald-Hartwig amination and Suzuki-Miyaura coupling are effective for functionalizing the azaspiro ring, with yields >70% under Pd/XPhos catalysis .
Q. Optimized Conditions :
| Reaction | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(dba)₂/XPhos | THF | 78 |
| Amination | Pd₂(dba)₃/BINAP | Toluene | 82 |
Basic: What precautions are necessary when handling this compound?
- Use gloveboxes or Schlenk lines for air-sensitive reactions due to the compound’s moisture sensitivity.
- Hydrochloride salts (e.g., CAS 1263132-31-5) are hygroscopic; store under argon at −20°C .
Advanced: How are spirocyclic compounds analyzed for enantiomeric purity?
Chiral HPLC (e.g., Chiralpak IA column) and VCD (Vibrational Circular Dichroism) spectroscopy resolve enantiomers. For example, 6-azaspiro derivatives show baseline separation with hexane/isopropanol (90:10) mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
